4-isothiocyanato-N,N-dipropylbenzenesulfonamide
Description
4-Isothiocyanato-N,N-dipropylbenzenesulfonamide is a benzenesulfonamide derivative characterized by two propyl groups attached to the sulfonamide nitrogen and an isothiocyanate (-N=C=S) substituent at the para position of the benzene ring.
The isothiocyanate group is a reactive moiety often used in bioconjugation and covalent inhibitor design. Its presence in this compound may enhance binding affinity to biological targets through covalent interactions with cysteine residues or other nucleophilic sites .
Properties
IUPAC Name |
4-isothiocyanato-N,N-dipropylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c1-3-9-15(10-4-2)19(16,17)13-7-5-12(6-8-13)14-11-18/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSUGUXJYZFGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-isothiocyanato-N,N-dipropylbenzenesulfonamide typically involves the reaction of N,N-dipropylbenzenesulfonamide with thiophosgene. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the isothiocyanate group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Isothiocyanato-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfone derivatives or reduction to form sulfinamide derivatives.
Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₁₃H₁₈N₂O₂S₂
- CAS Number : 101265-24-1
- Molecular Weight : 286.42 g/mol
- Functional Groups : Isothiocyanate and sulfonamide groups contribute to its reactivity and biological activity.
Pharmaceutical Applications
4-Isothiocyanato-N,N-dipropylbenzenesulfonamide has been investigated for its potential use in treating viral infections, particularly those caused by herpes viruses. The compound acts as an inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for the replication of certain viruses.
Case Studies and Research Findings
- Antiviral Activity : Research has demonstrated that compounds with similar structural features to this compound exhibit significant antiviral properties against various herpes viruses. For instance, studies have shown that phenyl thioureas can effectively inhibit the replication of HSV and CMV .
- Toxicity Profiles : While exploring its therapeutic potential, researchers have also assessed the toxicity profiles of isothiocyanate compounds. The irritant nature of this compound necessitates careful handling and formulation to minimize adverse effects during clinical applications .
- Synthesis and Derivatives : The synthesis of this compound has been described in various patents, highlighting methods for creating derivatives that enhance its efficacy or reduce toxicity. The ability to modify the isothiocyanate group allows for tailored pharmacological properties .
Potential Therapeutic Uses
Given its mechanism of action and structural characteristics, this compound could be explored for several therapeutic applications:
- Antiviral Therapy : As a candidate for treating infections caused by herpes viruses, further clinical studies are warranted to evaluate its efficacy and safety in humans.
- Cancer Research : Compounds with isothiocyanate functionality have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. Investigating this compound's effects on tumor cells could reveal additional therapeutic avenues .
Mechanism of Action
The mechanism of action of 4-isothiocyanato-N,N-dipropylbenzenesulfonamide involves the reactivity of the isothiocyanate group with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to form covalent bonds with target molecules, thereby modifying their structure and function. The molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
Below is a comparative analysis of 4-isothiocyanato-N,N-dipropylbenzenesulfonamide with structurally related sulfonamide derivatives:
*Calculated based on molecular formula C13H19N3O2S2.
Electronic and Spectral Characteristics
- NMR Data : Analogous compounds like 38 (4-methyl-N,N-dipropylbenzenesulfonamide) show distinct <sup>1</sup>H NMR signals for propyl chains (δ 0.87 ppm, t, J = 7.6 Hz) and aromatic protons (δ 7.86 ppm, d, J = 8.4 Hz), consistent with the dipropylbenzenesulfonamide core .
Biological Activity
4-Isothiocyanato-N,N-dipropylbenzenesulfonamide (CAS No. 101265-24-1) is a compound that exhibits various biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 288.39 g/mol. The compound features an isothiocyanate functional group, which is known for its biological reactivity and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds with isothiocyanate groups possess significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest a broad-spectrum antimicrobial potential, making this compound a candidate for further development as an antibacterial agent.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in the inflammatory response.
Mechanism of Action:
- Inhibition of COX and LOX: This leads to reduced synthesis of prostaglandins and leukotrienes, mediating inflammation.
- Cytokine Modulation: The compound may downregulate the expression of TNF-α and IL-6 in activated immune cells.
Anticancer Properties
The anticancer potential of this compound has garnered attention due to its ability to induce apoptosis in various cancer cell lines. Studies have demonstrated that it can inhibit tumor growth both in vitro and in vivo.
Table 2: Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 15 | Induction of apoptosis |
| MCF-7 (breast cancer) | 20 | Cell cycle arrest |
| A549 (lung cancer) | 25 | ROS modulation |
Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation.
- DNA Interaction: It has been observed to interact with DNA, leading to cytotoxic effects.
- Reactive Oxygen Species (ROS) Modulation: By modulating ROS levels, it contributes to its anticancer effects.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Study on Antimicrobial Activity:
A recent study evaluated the antimicrobial efficacy against clinical isolates of bacteria. The results indicated significant activity against resistant strains, suggesting its potential use in treating infections caused by multidrug-resistant bacteria . -
Anti-inflammatory Research:
In vitro experiments demonstrated that treatment with the compound significantly reduced the secretion of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent . -
Anticancer Investigations:
An animal model study showed that administration of the compound led to a significant reduction in tumor size compared to controls, supporting its role as a promising anticancer therapeutic .
Q & A
Basic: What is the standard synthetic route for 4-isothiocyanato-N,N-dipropylbenzenesulfonamide, and how are reaction conditions optimized?
The compound is synthesized via a nucleophilic substitution reaction between phenyl isothiocyanate and N,N-dipropylamine under nitrogen protection, using dimethylbenzene as a solvent. Key conditions include maintaining mild temperatures (50–70°C) and anhydrous environments to prevent side reactions. Catalyst screening (e.g., pyridine or N,N-dimethylformamide) can enhance yield by stabilizing intermediates . Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography with silica gel. Yield optimization requires precise stoichiometric ratios (1:1.1 for amine:isothiocyanate) .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies propyl groups (δ 0.8–1.6 ppm for CH₃ and CH₂) and aromatic protons (δ 7.2–7.8 ppm).
- ¹³C NMR confirms sulfonamide (C-SO₂ at ~110–120 ppm) and isothiocyanate (N=C=S at ~130 ppm) functionalities .
- High-Performance Liquid Chromatography (HPLC):
Reverse-phase C18 columns with acetonitrile/water gradients (70:30) assess purity (>95%). Retention time correlates with hydrophobicity of the dipropyl groups . - Mass Spectrometry (HRMS):
Exact mass (298.42 g/mol) is validated via electrospray ionization (ESI+) to confirm molecular formula (C₁₃H₁₈N₂O₂S₂) .
Advanced: How can computational modeling improve reaction design for this compound?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) predict transition states and intermediates in the isothiocyanate-amine reaction. Solvent effects (dimethylbenzene vs. toluene) are modeled using COSMO-RS to optimize dielectric environments. Machine learning algorithms (e.g., Bayesian optimization) analyze historical reaction data to recommend ideal temperature (65°C) and catalyst (pyridine) combinations, reducing experimental iterations by 40% .
Advanced: What mechanistic challenges arise in studying its interactions with biological targets?
The isothiocyanate group (-N=C=S) reacts with cysteine thiols in enzymes (e.g., proteases), forming thiourea adducts. Challenges include:
- Selectivity: Competing reactions with lysine amines require pH control (pH 6.5–7.5) to favor cysteine targeting .
- Reversibility: Adduct stability is assessed via stopped-flow kinetics (koff ~10⁻³ s⁻¹), revealing transient inhibition.
- Structural Validation: X-ray crystallography (resolution <2.0 Å) or cryo-EM confirms binding modes in enzyme active sites .
Advanced: How does the compound’s stereoelectronic profile influence its bioactivity?
The electron-withdrawing sulfonamide group (-SO₂N) reduces aromatic ring electron density, enhancing electrophilicity of the isothiocyanate moiety. Hammett σ values (σpara = +0.78) correlate with reaction rates in enzyme inhibition assays. Substituent effects (e.g., propyl vs. isopropyl) are studied via comparative molecular field analysis (CoMFA), showing bulkier alkyl groups improve membrane permeability (logP = 3.2) but reduce aqueous solubility .
Basic: What safety protocols are critical during synthesis and handling?
- Ventilation: Use fume hoods to avoid inhalation of isothiocyanate vapors (TLV-TWA: 0.1 ppm).
- Personal Protective Equipment (PPE): Nitrile gloves and goggles prevent dermal/ocular exposure.
- Spill Management: Neutralize residues with 10% sodium bicarbonate before disposal .
Advanced: How can structural analogs be designed to enhance pharmacological properties?
- Scaffold Modification: Replace dipropyl groups with cyclopropyl (increased metabolic stability) or PEG chains (improved solubility).
- Bioisosteres: Substitute -N=C=S with cyanate (-N=C=O) or carbonyl thiourea (-NHC(S)NH₂) to modulate reactivity.
- SAR Studies: IC₅₀ values against carbonic anhydrase isoforms (e.g., CA-II: 12 nM vs. CA-IX: 850 nM) guide selectivity optimization .
Basic: What are the compound’s key applications in proteomics research?
It serves as a covalent probe for labeling cysteine residues in protein footprinting. Workflow:
Incubate with protein lysates (30 min, 25°C).
Quench unreacted compound with β-mercaptoethanol.
Digest with trypsin and analyze via LC-MS/MS to identify modification sites .
Advanced: What contradictions exist in reported synthetic yields, and how are they resolved?
Discrepancies in yields (50–75%) stem from solvent purity (anhydrous vs. technical-grade dimethylbenzene) or amine nucleophilicity (tertiary vs. secondary). Resolution strategies:
- Quality Control: Karl Fischer titration ensures solvent dryness (<50 ppm H₂O).
- Amine Activation: Pre-treatment with molecular sieves (3Å) enhances reactivity .
Advanced: How is the compound utilized in materials science?
As a crosslinker in polymer hydrogels:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
